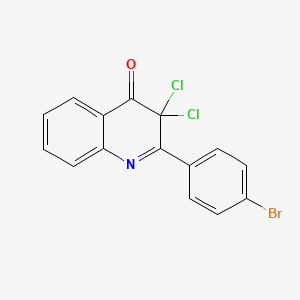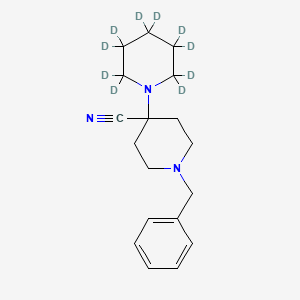
Epi-Aflatoxin Q1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-aflatoxin Q1 is a derivative of aflatoxin B1, a potent mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their carcinogenic properties and are commonly found as contaminants in various food products. This compound is formed through the enzymatic hydroxylation of aflatoxin B1, resulting in a less toxic compound compared to its precursor .
Wissenschaftliche Forschungsanwendungen
Epi-aflatoxin Q1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the study of aflatoxin metabolism and detoxification pathways . In biology, this compound is used to investigate the enzymatic mechanisms involved in the detoxification of aflatoxins . In medicine, it serves as a model compound for studying the effects of aflatoxin exposure and the development of detoxification strategies . In industry, this compound is used in the development of food safety protocols and the production of detoxified food products .
Wirkmechanismus
Target of Action
Epi-aflatoxin Q1 is a metabolite of aflatoxin B1, which is transformed by the enzyme CotA laccase . This enzyme, originating from Bacillus licheniformis, is the primary target of this compound .
Mode of Action
The CotA laccase enzyme effectively oxidizes aflatoxin B1 in the absence of an oxidative redox mediator . The interaction between aflatoxin B1 and CotA is stabilized by hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The degradation of aflatoxins, including the transformation of aflatoxin B1 to this compound, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
The pharmacokinetics of aflatoxin B1, the precursor of this compound, has been studied extensively. In human liver, CYP1A2 and CYP3A4 isoforms mediate the activation of aflatoxin B1 to produce cytotoxic and DNA-reactive intermediates . The Km values for aflatoxin B1 are 60.62μM for CotA, and the Vmax values are 10.08μgmin-1 mg-1 .
Action Environment
The action of this compound is influenced by the presence of the CotA laccase enzyme, which is produced by Bacillus licheniformis . The environmental factors that influence the production and activity of this enzyme would therefore also influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Epi-aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. The transformation of aflatoxin B1 to this compound is catalyzed by the enzyme CotA laccase . This enzyme belongs to the classes of laccase, reductases, and peroxidases, which are involved in the initiation of aflatoxin degradation through oxidation, hydroxylation, reduction, or elimination reactions .
Cellular Effects
This compound has been found to not inhibit the viability of human hepatocytes and does not induce apoptosis . This suggests that this compound may have less toxic effects on cells compared to its parent compound, aflatoxin B1 .
Molecular Mechanism
The molecular mechanism of this compound action involves its interaction with biomolecules. Molecular docking simulation revealed that hydrogen bonds and van der Waals interaction play an important role in aflatoxin B1-CotA stability . This suggests that this compound may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that the transformation of aflatoxin B1 to this compound by CotA laccase is an effective process .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its less toxic effects on human hepatocytes, it is possible that this compound may have less severe effects at high doses compared to aflatoxin B1 .
Metabolic Pathways
This compound is involved in the metabolic pathways of aflatoxin degradation. The transformation of aflatoxin B1 to this compound is part of these pathways, which are initiated by various enzymes including laccase, reductases, and peroxidases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epi-aflatoxin Q1 is typically synthesized through the enzymatic transformation of aflatoxin B1. The enzyme CotA laccase from Bacillus licheniformis catalyzes the hydroxylation of aflatoxin B1 at the C3 position, converting it into this compound . The reaction conditions involve maintaining a suitable pH and temperature to ensure the enzyme’s activity and stability. The enzyme exhibits high thermostability, with a half-life of one hour .
Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of Bacillus licheniformis and the subsequent extraction and purification of CotA laccase. The enzyme is then used to catalyze the conversion of aflatoxin B1 to this compound under controlled conditions. This method ensures the efficient and scalable production of this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Epi-aflatoxin Q1 undergoes several types of chemical reactions, including oxidation, hydroxylation, and reduction. These reactions are primarily catalyzed by microbial enzymes such as laccases, reductases, and peroxidases .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes and the stability of the reaction intermediates .
Major Products Formed: The major products formed from the reactions involving this compound include various hydroxylated and reduced derivatives. These products are generally less toxic and more stable compared to the parent compound .
Vergleich Mit ähnlichen Verbindungen
Epi-aflatoxin Q1 is unique compared to other similar compounds due to its reduced toxicity and enhanced stability. Similar compounds include aflatoxin B1, aflatoxin Q1, and aflatoxin M1 . Aflatoxin B1 is the most toxic and carcinogenic among the aflatoxins, while aflatoxin Q1 and aflatoxin M1 are less toxic but still pose significant health risks . This compound, on the other hand, has a lower toxicity profile and is more stable, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
(3R,7S,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-TXLFOSJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the discovery of CotA laccase in relation to aflatoxin B1 detoxification?
A1: The research paper highlights the discovery of CotA laccase from Bacillus licheniformis, which can transform aflatoxin B1 into aflatoxin Q1 and epi-aflatoxin Q1 []. This finding is significant because it presents a potential enzymatic method for detoxifying aflatoxin B1, a potent mycotoxin found in food and feed, posing serious health risks. Further research is needed to understand the toxicity of this compound and the potential application of CotA laccase in detoxification strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)


![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)


![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)

